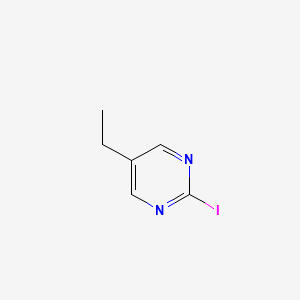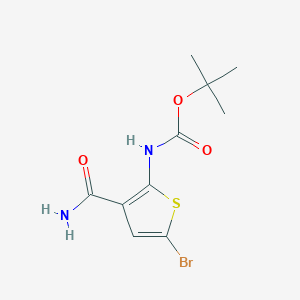
tert-Butyl (5-bromo-3-carbamoylthiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is an organic compound that features a thiophene ring substituted with a bromine atom, a carbamoyl group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with tert-butyl carbamate in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Amine and carbon dioxide.
Scientific Research Applications
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: May be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl(5-bromo-3-thienylcarbamate)
- tert-Butyl(5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is unique due to the presence of both a bromine atom and a carbamoyl group on the thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H13BrN2O3S |
|---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-carbamoylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3S/c1-10(2,3)16-9(15)13-8-5(7(12)14)4-6(11)17-8/h4H,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
DPOCSWMGKRFGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)
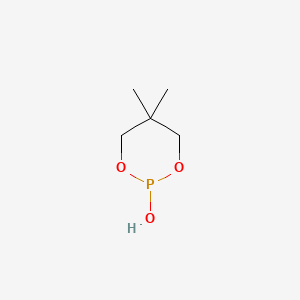
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
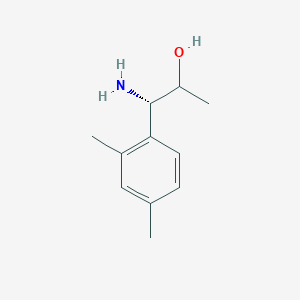
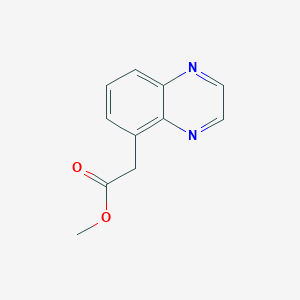
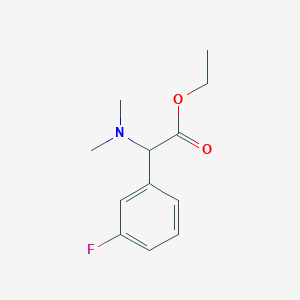
![7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13031588.png)

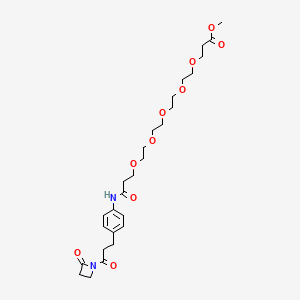
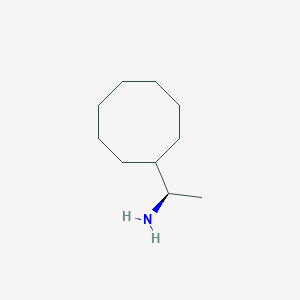
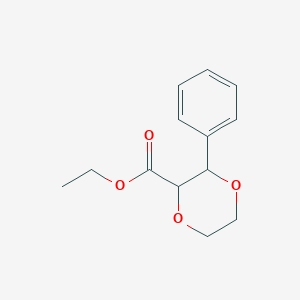
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13031609.png)

